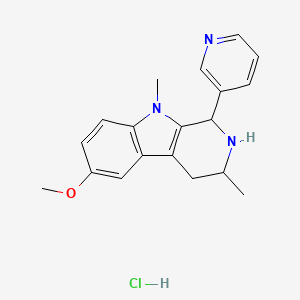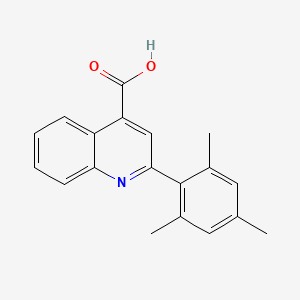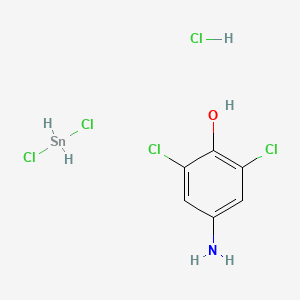
4-Amino-2,6-dichlorophenol;dichlorostannane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2,6-dichlorophenol;dichlorostannane;hydrochloride is a chemical compound with the molecular formula C6H5Cl2NO. It is known for its unique structure, which includes an amino group and two chlorine atoms attached to a phenol ring. This compound is used in various scientific research applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-2,6-dichlorophenol can be synthesized through the reduction of the corresponding nitrophenol. The process involves dissolving nitrophenol in concentrated hydrochloric acid and performing a chlorination reaction at low temperatures. The reaction mixture is then acidified to precipitate 4-Amino-2,6-dichlorophenol, which is filtered and washed to obtain the pure compound .
Industrial Production Methods
Industrial production of 4-Amino-2,6-dichlorophenol typically involves large-scale chlorination and reduction processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,6-dichlorophenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
4-Amino-2,6-dichlorophenol is utilized in multiple scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research on its nephrotoxic effects helps understand kidney damage mechanisms.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-2,6-dichlorophenol involves its interaction with cellular components. It is known to induce nephrotoxicity by causing renal corticomedullary necrosis. The compound increases lactate dehydrogenase release from renal cortical slices, indicating cellular damage. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular respiration and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-aminophenol
- 3,5-Dichloro-4-hydroxyaniline
- 2,6-Dichloro-p-aminophenol
Uniqueness
4-Amino-2,6-dichlorophenol stands out due to its specific arrangement of functional groups, which imparts unique chemical reactivity and biological activity. Its nephrotoxic properties are particularly notable, making it a valuable compound for toxicological studies .
Properties
Molecular Formula |
C6H8Cl5NOSn |
|---|---|
Molecular Weight |
406.1 g/mol |
IUPAC Name |
4-amino-2,6-dichlorophenol;dichlorostannane;hydrochloride |
InChI |
InChI=1S/C6H5Cl2NO.3ClH.Sn.2H/c7-4-1-3(9)2-5(8)6(4)10;;;;;;/h1-2,10H,9H2;3*1H;;;/q;;;;+2;;/p-2 |
InChI Key |
RMPQGGZVHLGFLO-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)N.Cl.Cl[SnH2]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



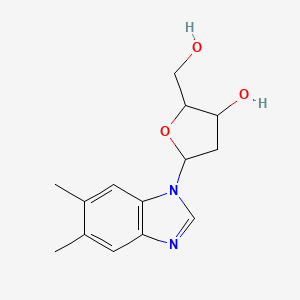
![(NE)-N-[(2-isoquinolin-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B13732079.png)

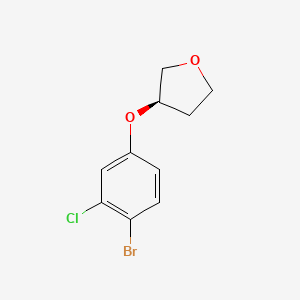

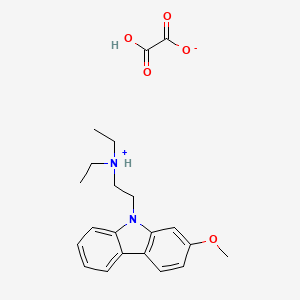
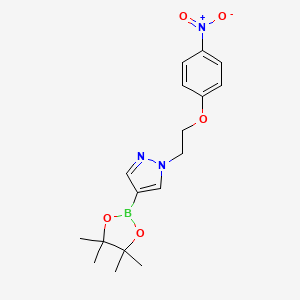
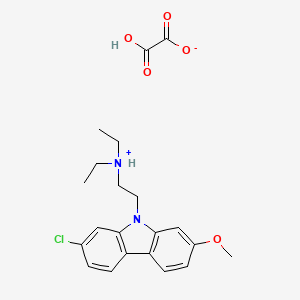
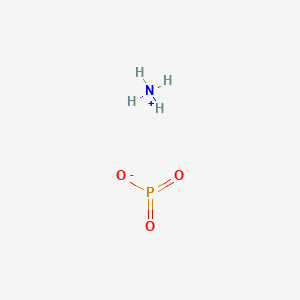
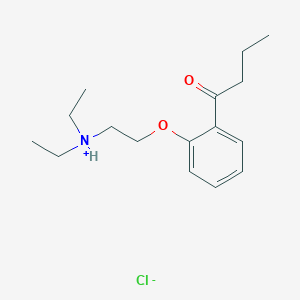
![diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13732138.png)
